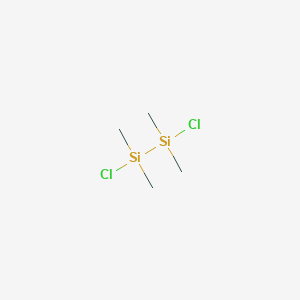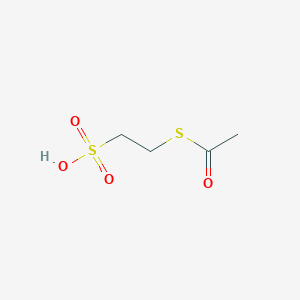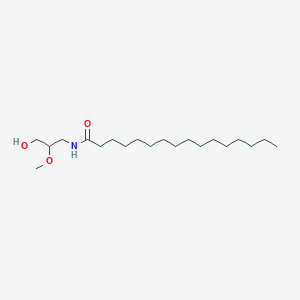
Disilane, 1,2-dichloro-1,1,2,2-tetramethyl-
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of various disilane compounds has been explored through different chemical reactions. For instance, the synthesis of 1,2-(1',1',2',2'-tetramethyldisilane-1',2')carborane was achieved by reacting 1,2-dilithiocarborane with dichlorotetramethyldisilane . Another example is the direct synthesis of tetrakis(2,4,6-triisopropylphenyl) disilene from dichloromonosilane using lithium naphthalenide . Additionally, large quantities of 1,1,2-trimethyl-1,2,2-trichlorodisilane and 1,1,2,2-tetramethyl-1,2-dichlorodisilane were prepared by dechlorinative methylation of a disilane mixture with trimethylchlorosilane in the presence of aluminum chloride and methyldichlorosilane .
Molecular Structure Analysis
The molecular structures of disilanes have been characterized using various techniques. Gas-phase structures of sterically crowded disilanes were determined by electron diffraction and quantum chemical methods, revealing the influence of bulky trimethylsilyl groups on the geometric structures . X-ray crystallography has been extensively used to determine the structures of disilane compounds, such as the air-stable tetrakis(2,4,6-triisopropylphenyl)disilene with a Si=Si bond distance of 2.144 Å , and the 1,2-di(1-indenyl)tetramethyl disilane .
Chemical Reactions Analysis
Disilane compounds undergo various chemical reactions. For example, the reaction of 1,2-(1',1',2',2'-tetramethyldisilane-1',2')carborane with ethanol leads to cleavage of a Si-C bond, and its exposure to oxygen results in the insertion of an oxygen atom into the Si-Si bond . The synthesis of 1,1,2,2-tetramethyl-3,4,5,6-tetraphenyl-1,2-disila-3,4-cyclohexadiene and its oxidation to form a siloxane with a peroxy radical as an intermediate has also been reported .
Physical and Chemical Properties Analysis
The physical and chemical properties of disilanes are influenced by their molecular structures. The presence of bulky substituents can significantly affect the stability and reactivity of these compounds. For instance, the tetrakis(2,4,6-triisopropylphenyl)disilene is noted for its exceptional air stability due to the steric protection of the Si=Si bond . The geometric structures of disilanes in the gas phase are dictated by the presence of flexible trimethylsilyl groups, which adopt conformations to reduce steric strain .
Wissenschaftliche Forschungsanwendungen
Unusual Reactivities of Linear Disilanes
- Linear disilanes with an o-Carboranyl unit have been found useful for synthesizing various cyclic compounds, demonstrating the versatility of disilanes in organic synthesis (Lee et al., 2004).
Large Scale Synthesis
- Disilanes have been synthesized in large quantities, highlighting their practical significance in industrial applications (Matsumoto et al., 1977).
Synthesis of Polytitana- and Polyzirconasiloxanes
- Disilane units have been used in creating polytitana- and polyzirconasiloxanes, indicating their role in developing new polymers (Gunji et al., 2001).
Novel Aminodisilanes
- Aminodisilanes with bulky substituents have been synthesized, contributing to the field of organosilicon chemistry (Unno et al., 1995).
Synthesis and Characterization of Disilane Unit Containing Polymers
- Polymers containing disilane units have been synthesized and characterized, expanding the applications of disilanes in materials science (Padmanaban et al., 1990).
Safety And Hazards
Zukünftige Richtungen
The electroreductive synthesis of high molecular weight polysilane and some types of functionalized polysilanes, including polygermanes, is a promising area of research . The electroreductive cross-coupling reactions followed by chlorination provide a powerful method for the stepwise elongation of Si-Si bonds .
Eigenschaften
IUPAC Name |
chloro-[chloro(dimethyl)silyl]-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12Cl2Si2/c1-7(2,5)8(3,4)6/h1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFAZXBAPWCPIER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)([Si](C)(C)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12Cl2Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4040717 | |
| Record name | 1,2-Dichloro-1,1,2,2-tetramethyldisilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4040717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Disilane, 1,2-dichloro-1,1,2,2-tetramethyl- | |
CAS RN |
4342-61-4 | |
| Record name | 1,2-Dichloro-1,1,2,2-tetramethyldisilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4342-61-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Disilane, 1,2-dichloro-1,1,2,2-tetramethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004342614 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Disilane, 1,2-dichloro-1,1,2,2-tetramethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2-Dichloro-1,1,2,2-tetramethyldisilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4040717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-dichloro-1,1,2,2-tetramethyldisilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.183 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![2,3,4,5-Tetrafluoro-alpha-[(2-formyl-2-methylhydrazinyl)methylene]-beta-oxobenzenepropanoic Acid Ethyl Este](/img/structure/B129402.png)


